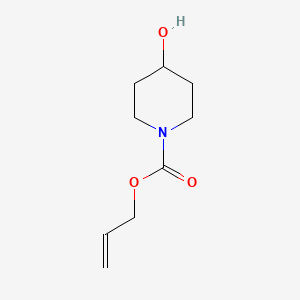
Hexakis(4-bromophenyl)benzene
Overview
Description
Hexakis(4-bromophenyl)benzene is a highly brominated aromatic compound with the chemical formula C42H24Br6 It is a derivative of hexaphenylbenzene, where each phenyl ring is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(4-bromophenyl)benzene can be synthesized through the bromination of hexaphenylbenzene. The process involves the addition of bromine to hexaphenylbenzene in a controlled environment. A typical procedure includes dissolving hexaphenylbenzene in a solvent like tetrahydrofuran and adding bromine slowly while maintaining the reaction mixture at a low temperature to control the exothermic reaction . The reaction is monitored by the evolution of hydrobromic acid gas, and the product is isolated by precipitation and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Hexakis(4-bromophenyl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of bromine atoms on the aromatic rings. These reactions include:
Substitution: The bromine atoms can be replaced by other substituents through reactions with nucleophiles.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Heck reactions.
Solvents: Tetrahydrofuran, ethanol, or other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can produce a range of substituted aromatic compounds.
Scientific Research Applications
Hexakis(4-bromophenyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated microporous polymers (CMPs) for gas storage and separation.
Environmental Science: CMPs derived from this compound are effective in capturing and storing radioactive iodine, making them useful in nuclear waste management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Mechanism of Action
The mechanism of action of hexakis(4-bromophenyl)benzene in its applications is primarily based on its ability to form stable, porous structures. The bromine atoms facilitate electrophilic aromatic substitution reactions, allowing the compound to be functionalized and incorporated into larger frameworks. These frameworks exhibit high surface areas and specific pore sizes, making them effective for gas adsorption and separation .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)methane: Similar in structure but with a central carbon atom instead of a benzene ring.
Hexaphenylbenzene: The parent compound without bromine substitution.
Uniqueness
Hexakis(4-bromophenyl)benzene is unique due to the presence of six bromine atoms, which significantly enhance its reactivity and ability to form complex structures. This makes it more versatile in applications requiring high reactivity and stability, such as in the synthesis of CMPs and other advanced materials .
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYGQSHKDPKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458601 | |
| Record name | Hexakis(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1008.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19057-50-2 | |
| Record name | Hexakis(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hexakis(4-bromophenyl)benzene considered a useful precursor in materials chemistry?
A1: this compound's structure, featuring a central benzene ring with six radiating phenyl groups each bearing a bromine atom, makes it highly reactive. [] This allows for various chemical modifications, especially via palladium-catalyzed coupling reactions like the Buchwald-Hartwig reaction. [] Researchers can substitute the bromine atoms with various functional groups, tailoring the molecule's properties for specific applications such as building conjugated microporous polymers. []
Q2: What are some interesting applications of materials derived from this compound?
A2: One notable application is in designing highly efficient iodine capture materials. Researchers have synthesized hexaphenylbenzene-based conjugated microporous polymers (HCMPs) using HBB as a starting material. [] These HCMPs demonstrate exceptional iodine uptake capabilities, reaching up to 336 wt%, making them promising candidates for nuclear waste management and energy generation applications. []
Q3: Can this compound be used to create molecules with multiple redox centers?
A4: Yes, the bromine atoms in HBB can be replaced with other groups that readily undergo oxidation or reduction. Researchers have synthesized macromolecules containing multiple redox-active sites using HBB as a starting material. [] These molecules act as "electron sponges," readily accepting or donating multiple electrons. [] This property makes them promising for applications in areas like molecular electronics.
Q4: Are there any established protocols for the synthesis of this compound?
A5: Yes, a detailed preparation method for HBB has been published. [] The synthesis involves a Diels-Alder reaction followed by bromination with bromine in the presence of a reducing agent like sodium bisulfite. [] This method provides a reliable route to obtain HBB, facilitating further research and development of HBB-derived materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)







![nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene](/img/structure/B3048950.png)




![ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B3048956.png)
